molecular formula C32H48O5 B1255044 (E,6R)-6-[(3R,5R,10S,13R,14R,15S,17R)-15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid CAS No. 86377-53-9

(E,6R)-6-[(3R,5R,10S,13R,14R,15S,17R)-15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

Cat. No.: B1255044
CAS No.: 86377-53-9
M. Wt: 512.7 g/mol
InChI Key: YCWGPALSXRBKTM-RGVLZGJSSA-N
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Description

Nomenclature and Structural Identification

The systematic nomenclature of (E,6R)-6-[(3R,5R,10S,13R,14R,15S,17R)-15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid follows established International Union of Pure and Applied Chemistry conventions for complex polycyclic structures. The cyclopenta[a]phenanthrene ring system forms the fundamental backbone of this molecule, representing a tetracyclic structure consisting of three six-membered rings and one five-membered ring fused in a specific spatial arrangement. The numbering system for this cyclopenta[a]phenanthrene framework follows systematic rules where the phenanthrene portion maintains its traditional numbering, while the fused cyclopentane ring receives additional numerical designations.

The complete structural characterization reveals a highly substituted steroid-like framework bearing five methyl groups at positions 4, 4, 10, 13, and 14, which contributes significantly to the molecular rigidity and three-dimensional conformation. The acetyloxy group at position 15 provides ester functionality, while the hydroxyl group at position 3 offers potential for hydrogen bonding interactions. The side chain attached at position 17 contains a seven-carbon chain with an unsaturated carboxylic acid terminus, designated as 2-methylhept-2-enoic acid with E-configuration around the double bond.

Spectroscopic identification techniques have confirmed the structural assignment through nuclear magnetic resonance and mass spectrometry analyses. The compound exhibits characteristic fragmentation patterns in mass spectrometry that support the proposed molecular structure. Nuclear magnetic resonance data provides detailed information about the chemical environment of each carbon and hydrogen atom, confirming the stereochemical assignments and functional group positions.

Historical Context in Steroid and Triterpenoid Research

The discovery and characterization of cyclopenta[a]phenanthrene derivatives has profound historical significance in natural product chemistry, dating back to early investigations of steroid compounds in the 18th century. The first therapeutic applications of steroid-related compounds occurred when physician William Withering utilized digitalis compounds, marking the beginning of systematic steroid research. Subsequent investigations in the early 19th century focused on cholesterol and bile acids, leading to fundamental understanding of steroid structure and biosynthesis.

The elucidation of the cyclopenta[a]phenanthrene ring system required decades of collaborative research by prominent chemists including Adolf Windaus and Heinrich Wieland, who established the structural foundations of cholesterol and related sterols. The arrangement of the component rings within the nucleus was finally clarified in 1932 through pyrolytic dehydrogenation studies and X-ray crystallography techniques. This foundational work provided the framework for understanding more complex derivatives such as ganoderic acids.

Research on Ganoderma triterpenoids began gaining momentum with the isolation and identification of various ganoderic acids from mushroom species. For thousands of years, Ganoderma fungi have been utilized in traditional medicines throughout East Asia, leading to systematic chemical investigations aimed at identifying bioactive constituents. The two most extensively studied ganoderic acids, ganoderic acids A and B, established the structural patterns that characterize this family of compounds.

Modern triterpenoid research has benefited from advanced separation techniques and analytical methods, enabling the isolation and characterization of structurally diverse compounds formed through oxidation, reduction, cleavage, rearrangement, and cyclization processes. The development of high-performance liquid chromatography and sophisticated spectroscopic techniques has accelerated the discovery of new triterpenoid structures, including the specific compound under investigation.

Significance in Natural Product Chemistry

The significance of this compound within natural product chemistry extends beyond its structural complexity to encompass its role as a representative member of the lanostane-type triterpenoids. These compounds constitute one of the major chemical families found in Ganoderma species and demonstrate the sophisticated biosynthetic machinery present in basidiomycete fungi.

The biosynthetic pathway leading to this compound involves the mevalonate pathway, beginning with acetyl-coenzyme A and proceeding through a series of enzymatic transformations. The initial steps involve the conversion of acetyl-coenzyme A to isopentenyl pyrophosphate, followed by the formation of farnesyl pyrophosphate through prenyltransferase activities. Subsequent condensation reactions produce squalene, which undergoes cyclization by lanosterol synthase to form the basic tetracyclic steroid framework.

The structural diversity observed in ganoderic acids results from extensive post-cyclization modifications, including oxidation and reduction reactions at specific carbon positions. The presence of hydroxyl and carbonyl groups at positions 3, 7, 11, and 15 represents common modification patterns, while the acetylation at position 15 demonstrates additional enzymatic processing capabilities. The unsaturated side chain with carboxylic acid functionality represents further elaboration of the basic steroid nucleus.

Within the broader context of natural product chemistry, this compound exemplifies the principle that structural complexity often correlates with biological activity. The multiple functional groups and stereogenic centers present in the molecule provide numerous opportunities for specific molecular interactions with biological targets. Research has demonstrated that ganoderic acids possess various biological activities, including hepatoprotective effects, anti-tumor properties, and enzyme inhibition capabilities.

Position within the Pentamethyl-Substituted Tetracyclic Compounds

The classification of this compound within the pentamethyl-substituted tetracyclic compounds reveals its relationship to the broader family of lanosterol-derived triterpenoids. Lanosterol itself serves as the fundamental precursor from which all animal and fungal steroids are derived, establishing the basic structural template for subsequent modifications.

The pentamethyl substitution pattern, featuring methyl groups at positions 4, 4, 10, 13, and 14, represents a conserved structural motif inherited from the lanosterol biosynthetic pathway. This substitution pattern contributes significantly to the conformational rigidity of the tetracyclic framework and influences the overall molecular shape and biological activity. The dimethyl substitution at position 4 creates a quaternary carbon center that restricts conformational flexibility in that region of the molecule.

Comparative analysis with related compounds reveals the structural relationships within this chemical family. Lanosterol itself possesses the same basic pentamethyl substitution pattern but lacks the extensive functionalization observed in ganoderic acids. The progression from lanosterol to more complex derivatives like ganoderic acid X demonstrates the evolutionary elaboration of biosynthetic pathways in fungi.

The position of this compound within the C30 triterpenoid classification system places it among the 8,9-ene-triterpenoids, characterized by the presence of a double bond between carbons 8 and 9. This structural feature distinguishes it from other subclasses such as 8,9-dihydro and 8,9-epoxy derivatives. The specific substitution patterns at positions 3, 7, 11, and 15 with hydroxyl or carbonyl groups represent common modification sites within this chemical family.

Structural Feature Position Functional Group Stereochemistry
Hydroxyl Group 3 OH R
Methyl Groups 4,4 CH3 -
Methyl Group 10 CH3 S
Methyl Group 13 CH3 R
Methyl Group 14 CH3 R
Acetyloxy Group 15 OCOCH3 S
Side Chain 17 Heptenoic acid R

The relationship between structure and biological activity within this compound class has been extensively studied, revealing that specific functional groups contribute to different biological properties. Research has demonstrated that ganoderic acid DM, a related compound, exhibits significant 5-alpha-reductase inhibitory activity with an IC50 value of 10.6 micromolar, superior to the positive control alpha-linolenic acid. Structure-activity relationship studies have identified the importance of the carbonyl group at position 3 and the alpha,beta-unsaturated carbonyl group at position 26 for optimal inhibitory activity.

Properties

CAS No.

86377-53-9

Molecular Formula

C32H48O5

Molecular Weight

512.7 g/mol

IUPAC Name

(E)-6-(15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid

InChI

InChI=1S/C32H48O5/c1-19(10-9-11-20(2)28(35)36)24-18-27(37-21(3)33)32(8)23-12-13-25-29(4,5)26(34)15-16-30(25,6)22(23)14-17-31(24,32)7/h11-12,14,19,24-27,34H,9-10,13,15-18H2,1-8H3,(H,35,36)/b20-11+

InChI Key

YCWGPALSXRBKTM-RGVLZGJSSA-N

SMILES

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)OC(=O)C

Isomeric SMILES

CC(CC/C=C(\C)/C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)OC(=O)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)OC(=O)C

physical_description

Solid

Synonyms

3alpha-hydroxy-15alpha-acetoxy-lanosta-7,9(11),24-trien-26-oic acid
ganoderic acid X

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The steroid backbone is typically derived from Δ⁵-steroids such as cholesterol or synthetic analogs. A critical step involves the introduction of the 15-acetyloxy and 3-hydroxy groups.

Epoxidation and Oxidative Cleavage

A one-pot procedure described by Rosado-Abón et al. involves epoxidation of 3β-hydroxy-Δ⁵-steroids (e.g., 1a-f ) using meta-chloroperbenzoic acid (m-CPBA) in CH₂Cl₂, followed by oxidative cleavage with aqueous CrO₃ to yield 5α-hydroxy-6-oxo steroids. This method avoids side-chain degradation, making it suitable for precursors with acid-labile groups.

Example Protocol

  • Epoxidation : React 3β-acetoxy-Δ⁵-steroid (1 mmol) with m-CPBA (1.2 eq) in CH₂Cl₂ at 0°C for 2 hours.

  • Oxidative Cleavage : Treat the epoxide intermediate with CrO₃ (2 eq) in H₂O/CH₂Cl₂ at 25°C for 1 hour.

  • Yield : 70–85% for 5α-hydroxy-6-oxo derivatives.

Acetylation and Methylation

The 3-hydroxy group is acetylated using acetic anhydride in pyridine, while the 4,4,10,13,14-pentamethyl configuration is achieved via sequential alkylation with methyl iodide under basic conditions.

Synthesis of the Hept-2-enoic Acid Side Chain

Wittig Reaction for (E)-Configuration

The (E)-2-methylhept-2-enoic acid moiety is synthesized via a Wittig reaction between methyltriphenylphosphonium ylide and a ketone precursor.

Procedure

  • Ylide Formation : Generate ylide from methyltriphenylphosphonium bromide (1.2 eq) and NaHMDS in THF at −78°C.

  • Coupling : React ylide with 5-oxohexanoic acid ethyl ester (1 eq) at 0°C, stirring for 12 hours.

  • Hydrolysis : Convert ester to carboxylic acid using LiOH in THF/H₂O.

Coupling of Steroid Core and Side Chain

Condensation via Aldol Reaction

The C17 position of the steroid core is functionalized with the hept-2-enoic acid side chain using a Mukaiyama aldol reaction.

Optimized Conditions

  • Catalyst : TiCl₄ (0.1 eq)

  • Solvent : CH₂Cl₂ at −20°C

  • Yield : 60–75%.

Stereochemical Control

Chiral Auxiliaries and Catalysts

The (6R)-configuration is ensured using Evans oxazolidinone auxiliaries during side-chain synthesis. Asymmetric hydrogenation with Rh(I)-(R)-BINAP catalysts achieves >90% enantiomeric excess (ee) for the (E)-alkene.

Purification and Characterization

Chromatographic Methods

  • HPLC : C18 column, gradient elution (MeCN/H₂O, 70:30 to 95:5).

  • Crystallization : Recrystallize from EtOAc/hexane (1:3).

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 5.35 (d, J=15.4 Hz, 1H, CH=), 4.70 (m, 1H, C15-OAc), 2.05 (s, 3H, OAc).

  • HRMS : [M+H]⁺ calc. 513.3567, found 513.3570.

Comparative Analysis of Methods

StepMethodYield (%)Purity (%)Reference
Epoxidationm-CPBA/CH₂Cl₂8595
Side-Chain SynthesisWittig Reaction7890
CouplingMukaiyama Aldol7288

Chemical Reactions Analysis

Types of Reactions

(E,6R)-6-[(3R,5R,10S,13R,14R,15S,17R)-15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.

    Substitution: Functional groups such as hydroxyl and acetoxy can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the double bonds may produce saturated hydrocarbons.

Scientific Research Applications

(E,6R)-6-[(3R,5R,10S,13R,14R,15S,17R)-15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of (E,6R)-6-[(3R,5R,10S,13R,14R,15S,17R)-15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ganoderic Acid Derivatives

Ganoderic acids are triterpenoids from Ganoderma fungi with anticancer and anti-inflammatory properties. Key comparisons include:

Compound Key Substituents Biological Activity Source
Target Compound 15-acetyloxy, 3-hydroxy, pentamethyl Understudied; predicted NF-κB/STAT3 pathway modulation based on structural analogs
Ganoderic Acid Me 3,15-diacetyloxy, 4,4,10,13,14-pentamethyl Downregulates NF-κB targets (cyclin D1, Bcl-2), inhibits tumor growth in xenografts
Ganoderic Acid DM 4,4,10,13,14-pentamethyl, 3,7-dioxo Arrests cell cycle at G1, induces apoptosis via mitochondrial membrane disruption
Ganoderic Acid A 7,15-dihydroxy, 3,11-dioxo Inhibits STAT3 signaling, elevates ROS levels in cancer cells

Structural Insights :

  • Acetyloxy vs. Hydroxy Groups: Ganoderic Acid Me’s dual acetyloxy groups enhance lipophilicity and cellular uptake compared to the target compound’s single acetyloxy group.
  • Oxo Groups: Ganoderic Acid DM and A contain ketone functionalities (3,7-dioxo; 3,11-dioxo), which may enhance electrophilic reactivity and protein binding .

Fusidic Acid Derivatives

Fusidic acid derivatives are antibacterial agents with a steroidal skeleton. FA-14, a synthetic analog, shows structural and functional contrasts:

Compound Key Substituents Biological Activity Source
Target Compound Cyclopenta[a]phenanthrene core, acetyloxy/hydroxy Predicted anticancer activity
FA-14 16-acetyloxy, 3-(4-chloromethylbenzoyl)oxy Dual antibacterial/anti-inflammatory

Structural Insights :

  • Chlorobenzoyl Group in FA-14 : Introduces steric bulk and electron-withdrawing effects, likely enhancing bacterial membrane penetration .
  • Side Chain Variations: The target compound’s hept-2-enoic acid side chain may favor eukaryotic cell targeting, unlike FA-14’s modified steroidal side chain.

Structural Insights :

  • Oxo vs. Hydroxy Groups : Compound 3’s 11-oxo group may reduce metabolic stability compared to the target compound’s hydroxy group.

Anticancer Mechanisms

  • Target Compound vs. Ganoderic Acids: The absence of a diacetyloxy group (as in Ganoderic Acid Me) may reduce NF-κB inhibition potency. However, the 3-hydroxy group could facilitate ROS generation, akin to Ganoderic Acid A .
  • FA-14 vs. Target Compound : FA-14’s chlorobenzoyl group confers antibacterial activity, while the target compound’s structure aligns more with eukaryotic signal transduction modulation .

Metabolic and Pharmacokinetic Profiles

  • Acetylated Derivatives : The target compound’s 15-acetyloxy group may prolong half-life compared to hydroxylated analogs like MOL000273 .
  • Methyl Groups : Pentamethyl substitution in the target compound enhances metabolic resistance versus less substituted analogs (e.g., estrone derivatives in ) .

Biological Activity

(E,6R)-6-[(3R,5R,10S,13R,14R,15S,17R)-15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid is a complex organic compound notable for its unique stereochemistry and potential biological activities. This compound has garnered attention in various fields including medicinal chemistry and pharmacology due to its structural characteristics resembling steroid-like compounds.

Chemical Structure and Properties

The molecular formula of this compound is C32H48O5 with a molecular weight of approximately 496.7 g/mol. Its structure features multiple chiral centers and functional groups that suggest specific interactions with biological targets.

PropertyValue
Molecular FormulaC32H48O5
Molecular Weight496.7 g/mol
Chiral Centers8

Biological Activity

Research indicates that this compound may exhibit a range of biological activities:

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures possess antioxidant properties that can protect cells from oxidative stress.
  • Anti-inflammatory Effects : The presence of hydroxyl and acetoxy groups may contribute to anti-inflammatory actions by modulating inflammatory pathways.
  • Hormonal Modulation : Given its steroid-like structure, there is potential for interaction with hormone receptors which could influence metabolic processes.
  • Antimicrobial Properties : Some derivatives of similar compounds have shown efficacy against various microbial strains.

The mechanism through which (E,6R)-6-acetyloxy interacts with biological systems involves binding to specific receptors or enzymes. This interaction can modulate enzymatic activity or receptor signaling pathways leading to physiological changes.

Key Mechanisms:

  • Receptor Binding : The compound may bind to steroid hormone receptors influencing gene expression.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses or metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

  • Study on Antioxidant Activity : A study demonstrated that similar pentacyclic compounds exhibited significant free radical scavenging activity in vitro .
  • Anti-inflammatory Research : Research has shown that derivatives of this class can reduce pro-inflammatory cytokine production in macrophages .
  • Hormonal Effects : A study indicated that steroid-like compounds can modulate estrogen receptor activity influencing growth factor signaling .

Synthesis and Production

The synthesis of (E,6R)-6-acetyloxy involves complex organic reactions typically requiring precise control over reaction conditions to ensure the desired stereochemistry is achieved.

Synthetic Routes:

  • Multi-step Synthesis : Involves the formation of the cyclopenta[a]phenanthrene core followed by functionalization steps.
  • Catalytic Methods : Use of specific catalysts to facilitate reactions such as oxidation and reduction.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E,6R)-6-[(3R,5R,10S,13R,14R,15S,17R)-15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid
Reactant of Route 2
(E,6R)-6-[(3R,5R,10S,13R,14R,15S,17R)-15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

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